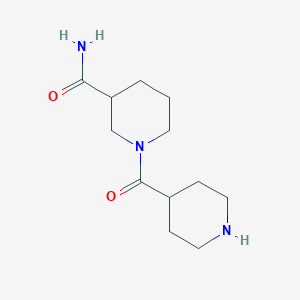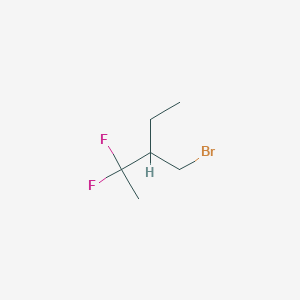
3-(Bromomethyl)-2,2-difluoropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-2,2-difluoropentane is an organic compound characterized by the presence of a bromomethyl group attached to a pentane chain with two fluorine atoms at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,2-difluoropentane typically involves the bromination of a suitable precursor. One common method is the bromination of 2,2-difluoropentane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2,2-difluoropentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alkanes.
Scientific Research Applications
3-(Bromomethyl)-2,2-difluoropentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in modifying biological molecules or as a precursor in the synthesis of bioactive compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2,2-difluoropentane involves its reactivity due to the presence of the bromomethyl group and the electron-withdrawing effects of the fluorine atoms. The bromomethyl group is highly reactive towards nucleophiles, making it a versatile intermediate in various chemical reactions. The fluorine atoms enhance the compound’s stability and influence its reactivity by inductive effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-2,2-difluoropentane
- 3-(Iodomethyl)-2,2-difluoropentane
- 2,2-Difluoropentane
Uniqueness
3-(Bromomethyl)-2,2-difluoropentane is unique due to the combination of the bromomethyl group and the difluorinated pentane chain. This combination imparts distinct reactivity and stability compared to its chlorinated or iodinated analogs. The presence of fluorine atoms also enhances the compound’s lipophilicity and metabolic stability, making it valuable in pharmaceutical and industrial applications .
Properties
Molecular Formula |
C6H11BrF2 |
|---|---|
Molecular Weight |
201.05 g/mol |
IUPAC Name |
3-(bromomethyl)-2,2-difluoropentane |
InChI |
InChI=1S/C6H11BrF2/c1-3-5(4-7)6(2,8)9/h5H,3-4H2,1-2H3 |
InChI Key |
IUVKSJICJKIAJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CBr)C(C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,3'-Bithiophene]-2'-carboxylic acid](/img/structure/B13181555.png)
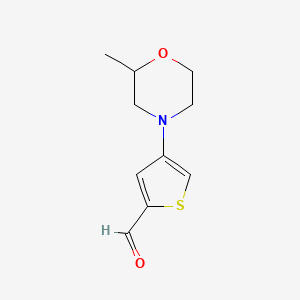
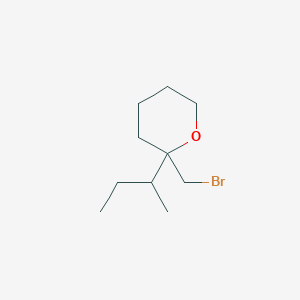
![2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile](/img/structure/B13181571.png)
![5-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B13181580.png)
![[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-2-morpholin-4-ylethyl]amine](/img/structure/B13181586.png)
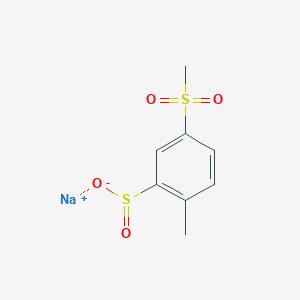
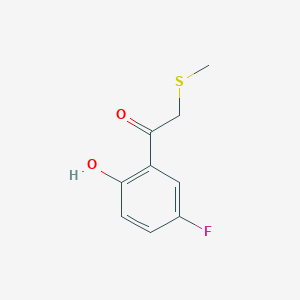
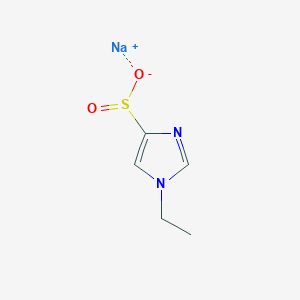
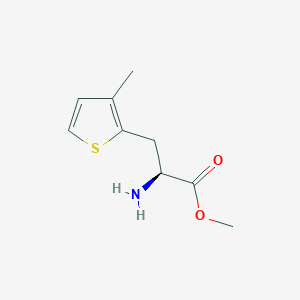
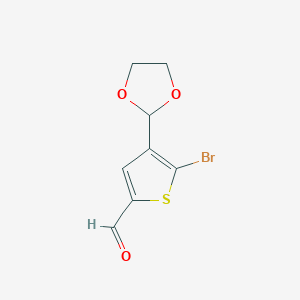
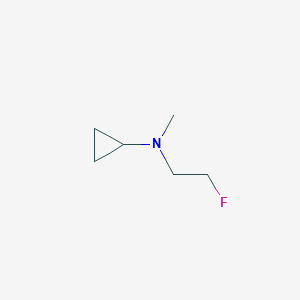
![N-[(Azetidin-2-yl)methyl]-N-methylpropanamide](/img/structure/B13181626.png)
